1-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-chloropropan-1-one
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Overview
Description
1-[3,5-bis(4-bromophenyl)-4,5-dihydropyrazol-1-yl]-3-chloropropan-1-one is a complex organic compound featuring a pyrazole ring substituted with bromophenyl groups and a chloropropanone moiety
Preparation Methods
The synthesis of 1-[3,5-bis(4-bromophenyl)-4,5-dihydropyrazol-1-yl]-3-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a diketone precursor, such as 1,3-diphenyl-1,3-propanedione, under acidic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromophenyl groups.
Chloropropanone addition: Finally, the chloropropanone moiety is introduced through a nucleophilic substitution reaction using 3-chloropropanone and a suitable base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[3,5-bis(4-bromophenyl)-4,5-dihydropyrazol-1-yl]-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The bromine atoms can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions, leading to a variety of derivatives.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major products formed from these reactions include various substituted pyrazoles, alcohols, and carboxylic acids.
Scientific Research Applications
1-[3,5-bis(4-bromophenyl)-4,5-dihydropyrazol-1-yl]-3-chloropropan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique structural properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-[3,5-bis(4-bromophenyl)-4,5-dihydropyrazol-1-yl]-3-chloropropan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and molecular targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
1-[3,5-bis(4-bromophenyl)-4,5-dihydropyrazol-1-yl]-3-chloropropan-1-one can be compared with other similar compounds, such as:
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound also features bromophenyl groups but has an isoxazole ring instead of a pyrazole ring.
1,3,5-Tris(4-bromophenyl)benzene: This compound contains three bromophenyl groups attached to a benzene ring, differing in its core structure.
The uniqueness of 1-[3,5-bis(4-bromophenyl)-4,5-dihydropyrazol-1-yl]-3-chloropropan-1-one lies in its combination of a pyrazole ring with bromophenyl and chloropropanone moieties, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H15Br2ClN2O |
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Molecular Weight |
470.6 g/mol |
IUPAC Name |
1-[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-3-chloropropan-1-one |
InChI |
InChI=1S/C18H15Br2ClN2O/c19-14-5-1-12(2-6-14)16-11-17(13-3-7-15(20)8-4-13)23(22-16)18(24)9-10-21/h1-8,17H,9-11H2 |
InChI Key |
DAILWPXTTLCYIE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CCCl)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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